Pentyl 4-sulfamoylbenzoate Pentyl 4-sulfamoylbenzoate
Brand Name: Vulcanchem
CAS No.: 59777-60-5
VCID: VC14268914
InChI: InChI=1S/C12H17NO4S/c1-2-3-4-9-17-12(14)10-5-7-11(8-6-10)18(13,15)16/h5-8H,2-4,9H2,1H3,(H2,13,15,16)
SMILES:
Molecular Formula: C12H17NO4S
Molecular Weight: 271.33 g/mol

Pentyl 4-sulfamoylbenzoate

CAS No.: 59777-60-5

Cat. No.: VC14268914

Molecular Formula: C12H17NO4S

Molecular Weight: 271.33 g/mol

* For research use only. Not for human or veterinary use.

Pentyl 4-sulfamoylbenzoate - 59777-60-5

Specification

CAS No. 59777-60-5
Molecular Formula C12H17NO4S
Molecular Weight 271.33 g/mol
IUPAC Name pentyl 4-sulfamoylbenzoate
Standard InChI InChI=1S/C12H17NO4S/c1-2-3-4-9-17-12(14)10-5-7-11(8-6-10)18(13,15)16/h5-8H,2-4,9H2,1H3,(H2,13,15,16)
Standard InChI Key LGLRZKHJXSBVGX-UHFFFAOYSA-N
Canonical SMILES CCCCCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

Pentyl 4-sulfamoylbenzoate features a benzene ring substituted with three functional groups:

  • A sulfamoyl group (-SO₂NH₂) at the 4-position, which confers hydrogen-bonding capacity and acidic properties (pKa ≈ 9–11 for analogous sulfonamides) .

  • A pentyloxycarbonyl group (-COO-C₅H₁₁) at the 1-position, enhancing lipophilicity compared to the parent 4-sulfamoylbenzoic acid .

  • An unsubstituted hydrogen at the 2- and 3-positions, leaving room for potential derivatization .

The SMILES notation CCCCCCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N and InChIKey UCAGLBKTLXCODC-UHFFFAOYSA-M provide unambiguous representations of its connectivity and stereochemistry.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₇NO₄S
Molecular Weight271.09 g/mol
XLogP3 (Lipophilicity)3.2 (estimated)
Hydrogen Bond Donors1 (NH of sulfamoyl)
Hydrogen Bond Acceptors5 (2xO=S=O, 2xCOO, 1xNH)

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis of pentyl 4-sulfamoylbenzoate is documented, its preparation can be inferred from analogous esterification and sulfonylation protocols:

Step 1: Synthesis of 4-Sulfamoylbenzoic Acid
4-Sulfamoylbenzoic acid (Carzenide, CID 8739) serves as the precursor. Industrial routes typically involve sulfonation of benzoic acid derivatives using chlorosulfonic acid, followed by amidation with ammonia .

Step 2: Esterification with Pentanol
The acid is esterified with 1-pentanol under acidic (e.g., H₂SO₄) or coupling (e.g., DCC/DMAP) conditions . For example:

4-Sulfamoylbenzoic acid + 1-PentanolH+Pentyl 4-sulfamoylbenzoate + H2O\text{4-Sulfamoylbenzoic acid + 1-Pentanol} \xrightarrow{\text{H}^+} \text{Pentyl 4-sulfamoylbenzoate + H}_2\text{O}

Yields for similar esterifications exceed 70% when using Dean-Stark traps to remove water .

Table 2: Optimized Reaction Conditions

ParameterValueRationale
CatalystConcentrated H₂SO₄Protonates carbonyl, accelerates nucleophilic attack
SolventTolueneAzeotrope with water for removal
Temperature110–120°CBalances reaction rate and side reactions
Reaction Time6–8 hoursEnsures complete conversion

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Moderately soluble in apolar solvents (logP ≈ 3.2) , sparingly soluble in water (<1 mg/mL at 25°C) .

  • Stability: Stable under ambient conditions but hydrolyzes in strongly acidic or basic media due to the ester linkage .

Spectroscopic Fingerprints

  • IR Spectroscopy: Peaks at 1685 cm⁻¹ (C=O ester), 1320–1160 cm⁻¹ (S=O asymmetric/symmetric stretching) .

  • ¹H NMR (CDCl₃):

    • δ 0.88 (t, 3H, CH₃), 1.30 (m, 4H, CH₂), 1.68 (quin, 2H, CH₂), 4.32 (t, 2H, OCH₂) for the pentyl chain .

    • δ 8.10 (d, 2H, ArH), 7.95 (d, 2H, ArH) for the aromatic protons .

  • MS (ESI+): m/z 272.08 [M+H]⁺, major fragments at m/z 199 (loss of pentanol) and 155 (sulfamoylbenzoyl ion) .

Future Research Directions

  • Structure-Activity Relationships: Systematic variation of the alkyl chain length (C₃–C₈) to optimize pharmacokinetics .

  • Targeted Drug Delivery: Conjugation with tumor-homing peptides for CA IX-specific inhibition .

  • Environmental Impact Studies: Degradation pathways and ecotoxicity in aquatic systems .

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